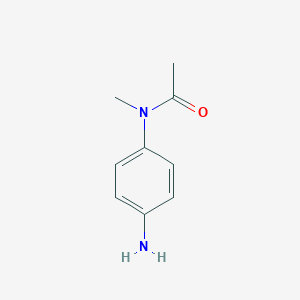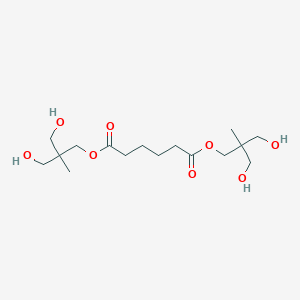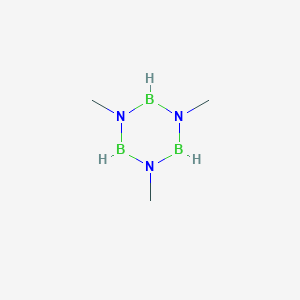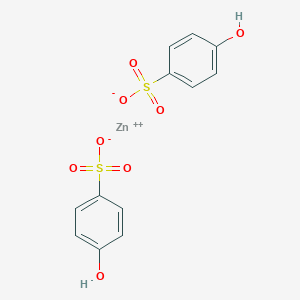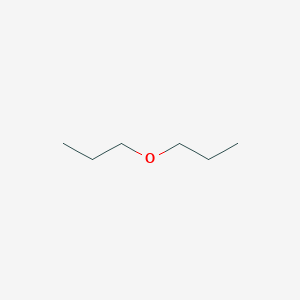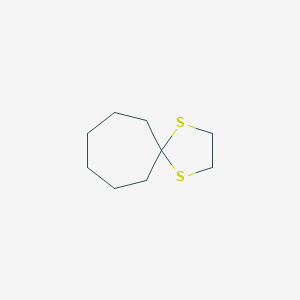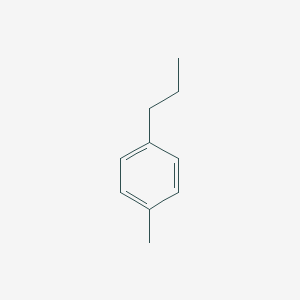
Stannane, bis(pentafluorophenyl)diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, bis(pentafluorophenyl)diphenyl-, also known as BDPF2Sn, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the stannane family, which are organotin compounds that contain a tin atom bonded to one or more carbon atoms. BDPF2Sn is of particular interest due to its unique properties, including its ability to act as a Lewis acid catalyst and its potential use as a building block for the synthesis of novel materials.
Wirkmechanismus
The mechanism of action of Stannane, bis(pentafluorophenyl)diphenyl- is not fully understood, but it is believed to act as a Lewis acid catalyst by accepting a pair of electrons from a Lewis base. This results in the formation of a coordinate covalent bond between the tin atom and the Lewis base, which activates the Lewis base for subsequent reactions.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of Stannane, bis(pentafluorophenyl)diphenyl-. However, it is known to be toxic to aquatic organisms and may have adverse effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Stannane, bis(pentafluorophenyl)diphenyl- in lab experiments is its ability to act as a Lewis acid catalyst for a variety of reactions. This makes it a versatile tool for synthetic chemists. However, one limitation is its toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on Stannane, bis(pentafluorophenyl)diphenyl-. One area of interest is in the development of new synthetic methods using Stannane, bis(pentafluorophenyl)diphenyl- as a catalyst. Another direction is the exploration of Stannane, bis(pentafluorophenyl)diphenyl-'s potential as a building block for the synthesis of new materials with unique properties. Additionally, research on the environmental impact of Stannane, bis(pentafluorophenyl)diphenyl- and its potential toxicity to humans is needed to ensure safe handling and disposal of this compound.
Synthesemethoden
Stannane, bis(pentafluorophenyl)diphenyl- can be synthesized using a variety of methods, including the reaction of stannous chloride with bis(pentafluorophenyl)tin dichloride in the presence of a reducing agent. Other methods involve the reaction of bis(pentafluorophenyl)tin hydride with diphenyltin dichloride or the reaction of bis(pentafluorophenyl)tin oxide with diphenyltin dichloride.
Wissenschaftliche Forschungsanwendungen
Stannane, bis(pentafluorophenyl)diphenyl- has been extensively studied for its potential applications in scientific research. One area of interest is in the field of catalysis, where Stannane, bis(pentafluorophenyl)diphenyl- has been shown to be an effective Lewis acid catalyst for a variety of reactions, including the Diels-Alder reaction and the Friedel-Crafts reaction. Stannane, bis(pentafluorophenyl)diphenyl- has also been used as a building block for the synthesis of novel materials, including metal-organic frameworks and other coordination polymers.
Eigenschaften
CAS-Nummer |
1062-67-5 |
|---|---|
Produktname |
Stannane, bis(pentafluorophenyl)diphenyl- |
Molekularformel |
C24H10F10Sn |
Molekulargewicht |
607 g/mol |
IUPAC-Name |
bis(2,3,4,5,6-pentafluorophenyl)-diphenylstannane |
InChI |
InChI=1S/2C6F5.2C6H5.Sn/c2*7-2-1-3(8)5(10)6(11)4(2)9;2*1-2-4-6-5-3-1;/h;;2*1-5H; |
InChI-Schlüssel |
MUYJJXJEBQTBMM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



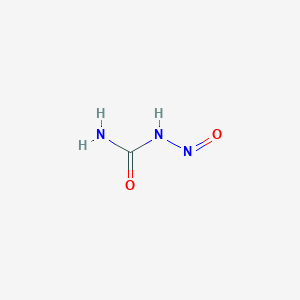
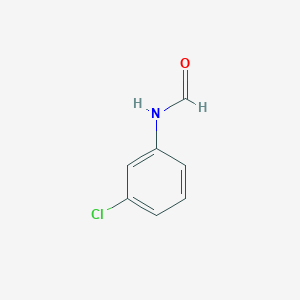
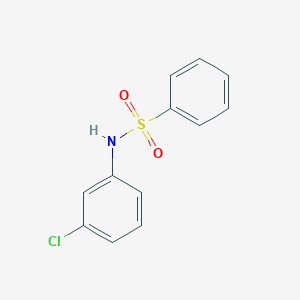
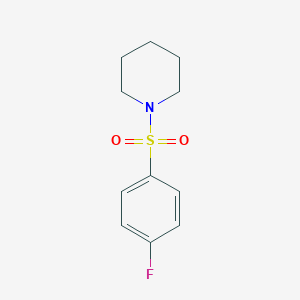
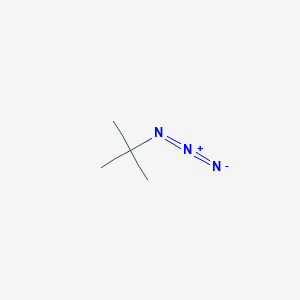
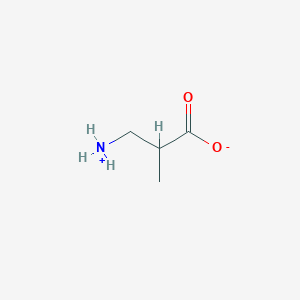
![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
